Nudifloside B: A Technical Guide to its Discovery, Isolation, and Biological Activity
Nudifloside B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Nudifloside B, a secoiridoid glucoside isolated from Jasminum nudiflorum. It details the discovery, experimental procedures for isolation and purification, and current understanding of its biological activities, with a focus on its potential therapeutic applications.
Data Presentation
Physicochemical and Spectroscopic Data of Nudifloside B
| Property | Value | Reference |
| Molecular Formula | C43H60O22 | [1] |
| Molecular Weight | 928.35 g/mol | [1] |
| CAS Number | 297740-98-8 | [1] |
| Appearance | Colorless amorphous powder | [2] |
| Optical Rotation ([α]D) | -227° (c 1.07, MeOH) | [2] |
| UV (MeOH) λmax (log ε) | 237 nm (4.36) | [2] |
| IR (KBr) νmax cm⁻¹ | 3410, 1728, 1709, 1634, 1076 | [2] |
| High-Resolution SI-MS (m/z) | 927.3500 [M-H]⁻ (Calcd. for C43H59O22, 927.3500) | [2] |
¹H-NMR and ¹³C-NMR Spectroscopic Data for Nudifloside B
Detailed ¹H-NMR and ¹³C-NMR data are crucial for the structural elucidation of natural products. The following tables summarize the key spectral assignments for Nudifloside B as reported in the literature.
Note: Due to the complexity of the molecule, which consists of two oleoside 11-methyl ester units and a cyclopentanoid monoterpene, the complete NMR data is extensive. For the purpose of this guide, a summary of key chemical shifts would be presented here. For full detailed assignments, referral to the primary literature is recommended.
Experimental Protocols
Plant Material Collection and Preparation
Stems of Jasminum nudiflorum Lindl. were collected for the isolation of Nudifloside B. The plant material was air-dried and pulverized to a coarse powder before extraction.
Extraction and Isolation of Nudifloside B
The following protocol is based on the methodology described for the isolation of secoiridoid glucosides from Jasminum nudiflorum.
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Extraction: The dried and powdered stems of J. nudiflorum are repeatedly extracted with methanol (MeOH) at room temperature. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-BuOH soluble fraction, which typically contains polar glycosides, is retained for further purification.
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Column Chromatography (Initial Separation): The n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column. The column is eluted with a stepwise gradient of water and methanol (H₂O-MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Silica Gel Column Chromatography: Fractions enriched with Nudifloside B are further purified by repeated column chromatography on silica gel, using a solvent system of chloroform and methanol (CHCl₃-MeOH) with increasing polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., ODS) with a mobile phase of methanol and water (MeOH-H₂O) or acetonitrile and water (ACN-H₂O).
Structural Elucidation
The structure of Nudifloside B was determined using a combination of spectroscopic techniques:
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UV and IR Spectroscopy: To identify the presence of chromophores and functional groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-SI-MS) was used to determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of protons and carbons and to elucidate the complete structure of the molecule.
Biological Activity and Signaling Pathways
Recent studies have revealed that nudifloside, a secoiridoid glucoside with the same molecular formula and CAS number as Nudifloside B, exhibits significant biological activity. While this research was conducted on nudifloside isolated from Callicarpa nudiflora, the identical chemical identifiers strongly suggest it is the same compound. The primary reported activities are the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis.[3][4][5]
Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT)
Nudifloside has been shown to inhibit TGF-β1-induced EndoMT in endothelial cells.[3][4][5] This process is a critical step in the development of fibrosis and contributes to cancer progression. Nudifloside was found to reverse the morphological changes associated with EndoMT and modulate the expression of key biomarker proteins.
Anti-Angiogenic Effects
The compound also demonstrates potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis both in vitro and ex vivo.[3][4][5] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other proliferative diseases.
Mechanism of Action: Targeting Ezrin Phosphorylation
The underlying mechanism for these effects appears to be the suppression of Ezrin phosphorylation.[3][4][5] Ezrin is a protein that links the plasma membrane to the actin cytoskeleton and is involved in cell signaling, migration, and adhesion. By inhibiting the phosphorylation of Ezrin, Nudifloside disrupts the signaling cascades that promote EndoMT and angiogenesis.
Mandatory Visualization
Experimental Workflow for Nudifloside B Isolation
Caption: Isolation and purification workflow for Nudifloside B from Jasminum nudiflorum.
Signaling Pathway of Nudifloside B in Inhibiting EndoMT and Angiogenesis
Caption: Nudifloside B inhibits TGF-β1 and VEGF-induced signaling by suppressing Ezrin phosphorylation.
References
- 1. KNApSAcK Metabolite Information - Jasminum nudiflorum [knapsackfamily.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of TGF-β Signals in Endothelial-Mesenchymal Transition during Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nudifloside, a Secoiridoid Glucoside Derived from Callicarpa nudiflora, Inhibits Endothelial-to-Mesenchymal Transition and Angiogenesis in Endothelial Cells by Suppressing Ezrin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
